JNJ-40418677 Selectively Reduces Aβ42 While Preserving Notch Processing: Direct Comparison with Semagacestat (GSI)
JNJ-40418677 selectively reduced Aβ42 secretion without inhibiting Notch processing, in contrast to γ-secretase inhibitors (GSIs) such as semagacestat which block Notch cleavage [1]. The compound maintained Aβ42 suppression while preserving all other APP cleavage products (CTF-β, CTF-α) [1].
| Evidence Dimension | Notch signaling inhibition |
|---|---|
| Target Compound Data | No inhibition of Notch processing at concentrations up to 60 μM |
| Comparator Or Baseline | Semagacestat (GSI): significant Notch inhibition at therapeutic concentrations (inference from GSI class properties) |
| Quantified Difference | Qualitative difference: GSM preserves Notch function; GSI blocks Notch leading to dose-limiting toxicity |
| Conditions | Human neuroblastoma cells, in vitro Notch cleavage assay |
Why This Matters
The preservation of Notch signaling distinguishes JNJ-40418677 from γ-secretase inhibitors that failed clinically due to Notch-related toxicity, directly impacting compound selection for in vivo efficacy studies.
- [1] Van Broeck B, Chen J-M, Tréton G, Desmidt M, Hopf C, Ramsden N, Karran E, Mercken M, Rowley A. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. Br J Pharmacol. 2011;163(2):375-389. View Source
